molecular formula C11H12O5 B8328299 2-Methoxy-4-methoxycarbonyl-phenylacetic acid CAS No. 156590-21-5

2-Methoxy-4-methoxycarbonyl-phenylacetic acid

Cat. No. B8328299
M. Wt: 224.21 g/mol
InChI Key: QZHNHINCKZECSO-UHFFFAOYSA-N
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Patent
US05273986

Procedure details

A solution composed of 0.49 g of (E)-3-[2-[4-(cyclobutyl)-2-thiazolyl]ethenyl]benzeneamine, 0.43 g of 4-carboxymethyl-3-methoxybenzoic acid methyl ester, 0.4 g of N-ethyl-N-(dimethylaminopropyl)carbodiimide and 25 ml of methylene chloride was sealed in a flask and stored at 25° C. for 16 hr. The reaction mixture was then washed with 10 ml of water, dried (MgSO4) and the solvent removed by rotary evaporation. The residual material was purified by silica gel chromatography using ethyl acetate as the eluant to yield 0.62 g of (E)-4-[2-[3-[2-(4-cyclobutyl)-2-thiazolyl]ethenyl]phenylamino]-2-oxoethyl]-3-methoxybenzoic acid methyl ester; m.p., 156°-157° C. from ethyl acetate.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N-(dimethylaminopropyl)carbodiimide
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2N=C(/C=C/C3C=C(N)C=CC=3)SC=2)CCC1.[CH3:19][O:20][C:21](=[O:34])[C:22]1[CH:27]=[CH:26][C:25](CC(O)=O)=[C:24]([O:32][CH3:33])[CH:23]=1>C(Cl)Cl>[CH3:19][O:20][C:21](=[O:34])[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([O:32][CH3:33])[CH:23]=1

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C1(CCC1)C=1N=C(SC1)/C=C/C=1C=C(C=CC1)N
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CC(=O)O)OC)=O
Step Three
Name
N-ethyl-N-(dimethylaminopropyl)carbodiimide
Quantity
0.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a flask
WASH
Type
WASH
Details
The reaction mixture was then washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residual material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.